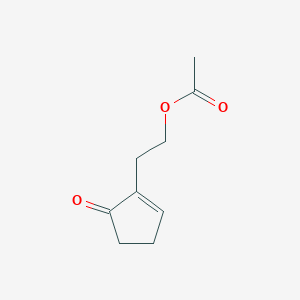
2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclopentenone and is characterized by the presence of an acetate group attached to a cyclopentenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate typically involves the reaction of cyclopentenone derivatives with ethyl acetate. One common method involves the use of a catalyst such as zinc chloride (ZnCl2) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
- Ethyl oxo(2-oxocyclopent-1-yl)acetate
- Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate
- Propargyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate
Uniqueness: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its acetate group allows for easy modification, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
54460-34-3 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-(5-oxocyclopenten-1-yl)ethyl acetate |
InChI |
InChI=1S/C9H12O3/c1-7(10)12-6-5-8-3-2-4-9(8)11/h3H,2,4-6H2,1H3 |
Clé InChI |
VSTIIHOAMGINQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


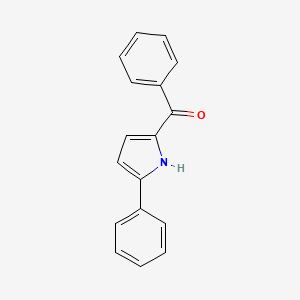
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
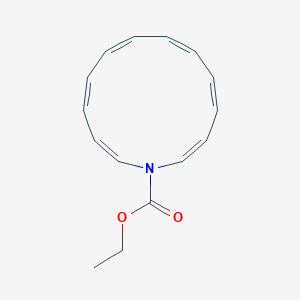


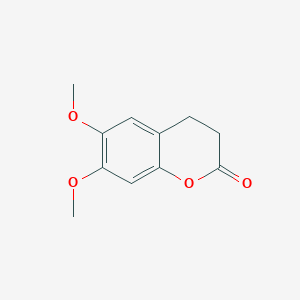
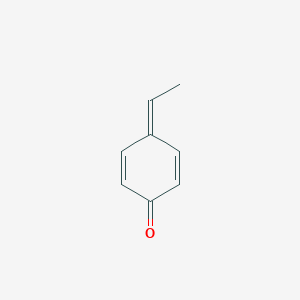

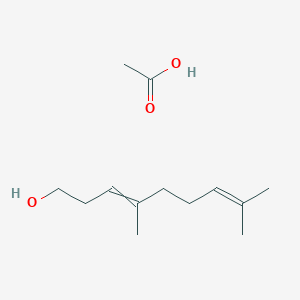
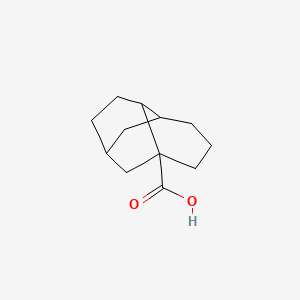
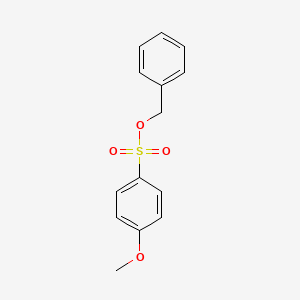
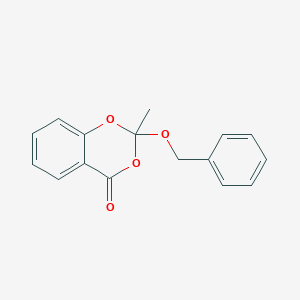
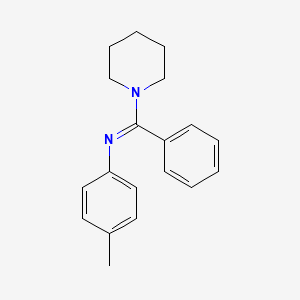
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
